Methyl 3-ethoxybenzoylformate

Description

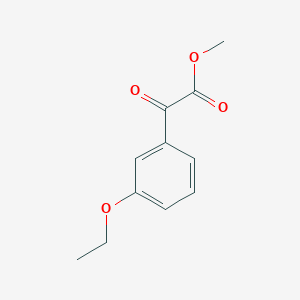

Methyl 3-ethoxybenzoylformate is a methyl ester derivative of benzoylformic acid, featuring an ethoxy substituent at the 3-position of the benzene ring. Structurally, it combines a benzoylformate core (C₆H₅C(O)COO−) with a methyl ester group (COOCH₃) and a 3-ethoxy (OCH₂CH₃) substituent. Its synthesis may involve esterification of benzoylformic acid derivatives or Pd-catalyzed cross-coupling reactions, as inferred from analogous compounds .

Properties

IUPAC Name |

methyl 2-(3-ethoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-15-9-6-4-5-8(7-9)10(12)11(13)14-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJGQFNTJBEEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 3-Ethoxyphenylacetate Esters

A well-established route to α-keto esters involves the oxidation of arylacetate esters. For methyl benzoylformate, this method employs tert-butyl hydroperoxide (TBHP) with copper acetate and phosphomolybdic acid as catalysts in a water-acetonitrile solvent system . Adapting this for the 3-ethoxy derivative:

Procedure :

-

Starting Material : Methyl 3-ethoxyphenylacetate is synthesized via esterification of 3-ethoxyphenylacetic acid with methanol using sulfuric acid .

-

Oxidation : The ester (1 mmol) is dissolved in a 2:1 (v/v) water-acetonitrile mixture. TBHP (5 mmol) is added, followed by copper acetate (3 mol%) and phosphomolybdic acid (1 mol%).

-

Reaction Conditions : The mixture is heated to 90°C under stirring until completion (monitored by TLC).

-

Workup : Extraction with ethyl acetate, washing with brine, drying (Na₂SO₄), and column chromatography yield methyl 3-ethoxybenzoylformate .

Key Considerations :

-

The ethoxy group’s electron-donating nature may slow oxidation compared to unsubstituted analogs, necessitating extended reaction times.

-

Catalytic systems involving Mo or Cu remain effective for α-C–H bond activation in arylacetates .

Oxybromination of 3-Ethoxystyrene

The eco-friendly HBr/H₂O₂ system reported for styrene derivatives can be modified for 3-ethoxystyrene:

Procedure :

-

Bromination : 3-Ethoxystyrene (1 equiv) reacts with 40% aqueous HBr (1.5 equiv) and 30% H₂O₂ (8 equiv) at 90°C for 3 h. This generates 2-bromo-1-(3-ethoxyphenyl)ethanone .

-

Hydrolysis : The bromoketone is treated with 20 wt% sodium ethoxide at 105°C for 23 h, yielding 3-ethoxybenzoylformic acid .

-

Esterification : The acid is reacted with methanol using TiO₂/SO₄²⁻ (5 wt%) in cyclohexane under reflux, producing the methyl ester .

Advantages :

-

Avoids hazardous molecular bromine by using HBr/H₂O₂.

-

Solid superacid catalysts (TiO₂/SO₄²⁻) enhance esterification efficiency and reduce side reactions .

Cyanide Hydrolysis and Esterification

A one-pot method from benzoyl cyanide to methyl benzoylformate can be adapted using 3-ethoxybenzoyl cyanide:

Procedure :

-

Reaction Setup : 3-Ethoxybenzoyl cyanide (1 equiv), methanol (1.5–3 equiv), water (1–3 equiv), and NaCl (0.1–0.4 equiv) are heated to 45°C.

-

Sulfuric Acid Addition : Concentrated H₂SO₄ (1.5–2.5 equiv) is dripped into the mixture, followed by heating to 80°C for 2–5 h .

-

Neutralization and Isolation : The organic phase is separated, neutralized with Na₂CO₃, and vacuum-distilled to obtain the product .

Optimization :

-

Excess methanol drives esterification, while water facilitates cyanide hydrolysis.

-

Halide salts (NaCl, NaBr) accelerate the reaction via nucleophilic assistance .

Friedel-Crafts Acylation Followed by Oxidation

For substrates where direct functionalization is challenging, Friedel-Crafts acylation introduces the keto group:

Procedure :

-

Acylation : 3-Ethoxyphenol undergoes Friedel-Crafts acylation with methyl chlorooxoacetate in the presence of AlCl₃, forming methyl 3-ethoxy-4-hydroxybenzoylformate.

-

Etherification : The phenolic –OH is ethylated using ethyl bromide and K₂CO₃ in DMF.

-

Purification : Column chromatography (petroleum ether:ethyl acetate = 95:5) isolates the final product.

Challenges :

-

Regioselectivity in Friedel-Crafts reactions requires careful control of reaction conditions.

-

Over-alkylation must be mitigated by stoichiometric precision.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Stability of Ethoxy Group : Under acidic or oxidative conditions, cleavage of the ethoxy moiety may occur. Using milder catalysts (e.g., TiO₂/SO₄²⁻ instead of H₂SO₄) and lower temperatures preserves the substituent .

-

Stereoelectronic Effects : The 3-ethoxy group’s meta position influences electron density, necessitating adjusted reaction times compared to para-substituted analogs.

-

Purification : Silica gel chromatography with petroleum ether:ethyl acetate (95:5) effectively separates polar byproducts .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3-ethoxybenzoic acid or 3-ethoxybenzaldehyde.

Reduction: 3-ethoxybenzyl alcohol.

Substitution: Various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis and Intermediates

Methyl 3-ethoxybenzoylformate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure enables it to participate in reactions that yield biologically active molecules. For instance, it has been utilized in the development of anti-inflammatory and antibacterial agents due to its favorable pharmacological properties .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes critical for microbial survival and cancer cell metabolism. This property makes it a candidate for further exploration in drug discovery and development, particularly in designing targeted therapies against resistant strains of pathogens or cancer cells .

Materials Science

Polymer Chemistry

In materials science, this compound is used in the synthesis of novel polymeric materials. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength. For example, studies have demonstrated that polymers derived from this compound exhibit improved self-healing capabilities, making them suitable for applications in coatings and structural materials .

Photocatalytic Applications

The compound has also been investigated for its photocatalytic properties. It participates in reactions such as the Paternò–Büchi cycloaddition, which is valuable for synthesizing complex organic structures from simpler precursors. This reaction pathway is particularly relevant for producing compounds used in pharmaceuticals and agrochemicals .

Photochemistry

Photoreactivity Studies

This compound has been studied extensively for its photochemical behavior under UV irradiation. The compound can undergo various reactions leading to the formation of valuable products, including benzofused cyclobutanes, which are important structural motifs in many bioactive compounds .

Mechanistic Insights

Research utilizing techniques such as X-ray crystallography has provided insights into the mechanisms of these photochemical reactions, revealing details about the formation of intermediates and final products. These findings contribute to a deeper understanding of how structural modifications can influence reactivity and selectivity in synthetic pathways .

Data Summary

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Drug synthesis, enzyme inhibition | Potential for anti-inflammatory and antibacterial drugs |

| Materials Science | Polymer synthesis | Enhanced mechanical properties; self-healing capabilities |

| Photochemistry | Photocatalytic reactions | Valuable for complex organic synthesis; mechanistic insights |

Case Studies

Case Study 1: Synthesis of Antibacterial Agents

In a recent study, this compound was employed to synthesize a series of antibacterial agents. The derivatives exhibited significant activity against resistant bacterial strains, highlighting the compound's potential in developing new antibiotics .

Case Study 2: Development of Self-Healing Polymers

Another investigation focused on incorporating this compound into polymer matrices to create self-healing materials. The resulting polymers demonstrated effective healing mechanisms upon damage, making them suitable for applications in protective coatings and structural components .

Mechanism of Action

The mechanism of action of methyl 3-ethoxybenzoylformate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of corresponding acids and alcohols. The pathways involved include ester hydrolysis and subsequent metabolic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-ethoxybenzoylformate belongs to a family of benzoylformate esters with varying substituents. Below is a comparative analysis with structurally related compounds:

Structural and Functional Differences

Ethyl 3-methoxybenzoylformate Substituents: Ethyl ester (COOCH₂CH₃) and 3-methoxy (OCH₃) group.

Ethyl 3-fluoro-4-methylbenzoylformate (CAS 732251-65-9)

- Substituents: Ethyl ester, 3-fluoro (F), and 4-methyl (CH₃) groups.

- Key Differences: Fluorine’s electronegativity enhances electrophilic reactivity, while the methyl group increases hydrophobicity. This compound’s ethoxy group may confer better solubility in polar solvents compared to fluorinated analogs .

Ethyl 3-chloro-5-fluorobenzoylformate (CAS 845790-57-0)

- Substituents: Ethyl ester, 3-chloro (Cl), and 5-fluoro groups.

- Key Differences: Halogen substituents (Cl, F) increase molecular weight and reactivity in cross-coupling reactions. This compound’s ethoxy group likely reduces electrophilicity compared to halogenated derivatives .

Physical and Chemical Properties

A hypothetical comparison of key properties based on substituent effects:

| Compound | Molecular Weight (g/mol) | Substituents | Predicted Solubility | Reactivity Notes |

|---|---|---|---|---|

| This compound | ~208.21 | 3-OCH₂CH₃, COOCH₃ | Moderate in polar solvents | Electron-rich, suited for SN2 reactions |

| Ethyl 3-methoxybenzoylformate | ~224.22 | 3-OCH₃, COOCH₂CH₃ | Higher in alcohols | Less steric hindrance than ethoxy |

| Ethyl 3-fluoro-4-methylbenzoylformate | ~242.23 | 3-F, 4-CH₃, COOCH₂CH₃ | Low in water | Electrophilic sites for catalysis |

| Ethyl 3-chloro-5-fluorobenzoylformate | ~261.66 | 3-Cl, 5-F, COOCH₂CH₃ | Very low in water | High reactivity in Pd-catalyzed couplings |

Note: Solubility and reactivity are inferred from substituent effects and analogous data .

Biological Activity

Methyl 3-ethoxybenzoylformate, a compound belonging to the class of α-keto esters, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of ethyl benzoylformate with methanol or other alcohols under acidic or basic conditions. The general reaction can be represented as follows:

The compound features a carbonyl group (C=O) attached to a phenyl ring and an ethoxy group, contributing to its reactivity and biological significance.

Research indicates that this compound may play a role in various biochemical pathways. Its structure allows it to act as a metabolite in cancer metabolism, suggesting potential involvement in tumorigenesis and cancer progression. Additionally, derivatives of this compound have been implicated in the synthesis of anti-inflammatory drugs like ibuprofen and naproxen, highlighting its relevance in pharmacology .

Enzyme Interaction

This compound has shown interactions with specific enzymes that are crucial for metabolic processes. For instance, studies on benzoylformate decarboxylase (BFDC) indicate that related compounds can act as competitive inhibitors, affecting the enzyme's activity and thus influencing metabolic pathways involving aromatic substrates .

Case Studies

Case Study 1: Cancer Metabolism

A study published in Cancer Research explored the role of this compound as a metabolite in cancer cells. The researchers found that this compound could influence key metabolic pathways associated with tumor growth. The study highlighted the compound's ability to modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, suggesting its potential as a therapeutic target.

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory drug development, researchers synthesized derivatives of this compound and assessed their efficacy against inflammatory markers in vitro. The results demonstrated significant inhibition of pro-inflammatory cytokines, indicating that this compound could serve as a lead structure for new anti-inflammatory agents .

Data Table: Biological Activities of this compound

Q & A

Basic: What are the common synthetic routes for Methyl 3-ethoxybenzoylformate, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via acylation reactions , where a benzoyl chloride derivative reacts with methyl formate under controlled conditions. For analogs like ethyl 3-ethoxybenzoylformate, synthesis involves nucleophilic substitution or esterification, where temperature (e.g., 45–60°C) and catalysts (e.g., triethylamine) are critical for optimizing yield . Purification steps such as recrystallization or column chromatography are recommended to isolate the product from unreacted starting materials or side products .

Basic: How do substituents like ethoxy and methyl groups affect the reactivity of this compound in organic transformations?

Answer:

The ethoxy group at the 3-position acts as an electron-donating group, stabilizing the aromatic ring and directing electrophilic substitutions to specific positions. In contrast, the methyl ester enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis). For example, fluorinated analogs show increased electrophilicity due to electron-withdrawing effects, which can inform reactivity comparisons .

Advanced: What strategies can resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Answer:

Contradictions often arise from impurities, solvent effects, or tautomerism. To address this:

- Standardize conditions : Use deuterated solvents (e.g., DMSO-d6) and consistent concentrations for NMR .

- Cross-validate : Compare data with computational models (e.g., DFT calculations) or reference standards like NIST databases .

- Control purity : Employ high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

For example, discrepancies in melting points may indicate polymorphic forms, requiring differential scanning calorimetry (DSC) analysis .

Advanced: How can reaction pathways be optimized to minimize side products during the synthesis of this compound?

Answer:

Key parameters include:

- Temperature control : Lower temperatures (0–5°C) reduce unwanted polymerization in esterification steps .

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in benzoylation .

- pH modulation : Maintain a slightly basic pH (~8.5) to deprotonate intermediates and accelerate nucleophilic substitution .

Advanced techniques like flow chemistry can improve mixing efficiency and reduce side reactions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester linkage integrity .

- IR spectroscopy : Identify carbonyl stretches (~1740 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

- Chromatography : HPLC or GC-MS to assess purity (>98% is standard for research-grade material) .

Advanced: How does the electronic nature of substituents influence the biological activity of this compound derivatives?

Answer:

Electron-withdrawing groups (e.g., fluorine) increase metabolic stability but may reduce solubility. Conversely, electron-donating groups (e.g., methoxy) enhance bioavailability but accelerate enzymatic degradation. For example, fluorinated analogs of benzoylformates show prolonged half-lives in pharmacokinetic studies . Structure-activity relationship (SAR) studies using computational tools (e.g., molecular docking) can predict interactions with biological targets like enzymes or receptors .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage conditions : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Moisture control : Use desiccants (e.g., silica gel) in storage containers .

- Stability assays : Monitor degradation via periodic TLC or HPLC over 6–12 months .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of this compound reactions?

Answer:

Isotopic labeling enables tracking of specific atoms during reactions. For example:

- ¹³C-labeled carbonyl groups clarify hydrolysis mechanisms via kinetic isotope effects .

- Deuterated solvents (e.g., CDCl₃) help distinguish solvent vs. substrate protons in NMR .

This approach is critical for elucidating intermediates in multi-step syntheses or enzymatic transformations .

Basic: What safety protocols are recommended when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.